molecular formula C10H13NO3 B13246044 Benzyl 3-amino-2-hydroxypropanoate

Benzyl 3-amino-2-hydroxypropanoate

Cat. No.: B13246044
M. Wt: 195.21 g/mol
InChI Key: LNPVLXNEAYADKT-UHFFFAOYSA-N
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Description

Significance as a Chiral Amino Acid Derivative

The defining feature of Benzyl (B1604629) 3-amino-2-hydroxypropanoate is its chirality. Chirality, or "handedness," is a fundamental property in molecular biology, as the biological activity of many molecules is dependent on their specific stereochemistry. pharmasalmanac.com Natural amino acids are predominantly of the L-configuration, and preserving this chirality during chemical transformations is crucial for creating biologically active molecules. pharmasalmanac.com

Benzyl 3-amino-2-hydroxypropanoate serves as a "chiral building block," a pre-made component with the desired stereochemistry that can be incorporated into a larger molecule. This approach is often more efficient than creating the desired stereocenter from scratch. The use of such chiral intermediates is a cornerstone of modern asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. researchgate.net The development of methodologies for producing optically pure amino acids, including derivatives like this compound, has been driven by their extensive applications in the pharmaceutical, food, and cosmetic industries. rsc.org

Interdisciplinary Relevance in Advanced Organic Synthesis and Biochemistry

The utility of this compound extends across the interconnected fields of organic synthesis and biochemistry. In organic synthesis, it is a key component in the construction of complex natural products and pharmaceutical agents. The benzyl ester group is particularly useful as it can be easily removed under mild conditions, a process known as deprotection, to reveal the carboxylic acid for further reactions. wikipedia.org This strategy is frequently employed in peptide synthesis, where amino acids are linked together in a specific sequence. wikipedia.org

From a biochemical perspective, derivatives of serine, such as its benzyl ester, are instrumental in studying enzyme mechanisms and designing enzyme inhibitors. For instance, O-acyl-L-serines, which can be prepared from L-serine benzyl ester, have been used to investigate the reactions of enzymes like tryptophanase and tyrosine phenol-lyase. nih.gov Furthermore, the enzymatic synthesis of chiral molecules is a rapidly growing field, and amino acid derivatives are central to these biocatalytic processes which offer a green and efficient alternative to traditional chemical methods. pharmasalmanac.comnih.gov The ability of enzymes to perform highly selective transformations on substrates like this compound is a testament to the compound's interdisciplinary importance. pharmasalmanac.comnih.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
CAS Number 1738-72-3 nih.gov
Appearance White to off-white powder
Melting Point 170 - 178 °C
Solubility Soluble in water

Research Highlights

Research AreaKey FindingsReferences
Peptide Synthesis Serves as a crucial building block for the synthesis of peptides, which are vital in drug development and biochemistry. chemimpex.com
Enzyme Inhibition Chromone-L-serine adducts derived from benzyl esters show competitive inhibition of HIV-1 Protease.
Biocatalysis O-benzoyl-L-serine, synthesized from L-serine benzyl ester, is an effective substrate for β-elimination or β-substitution reactions catalyzed by tryptophanase and tyrosine phenol-lyase. nih.gov
Neurotransmitter Research Plays a role in studying neurotransmitter pathways, particularly those involving serine. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

benzyl 3-amino-2-hydroxypropanoate

InChI

InChI=1S/C10H13NO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2

InChI Key

LNPVLXNEAYADKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)O

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of Benzyl 3 Amino 2 Hydroxypropanoate

Reactions of the Amino Functionality (e.g., Amide Formation, Alkylation)

The primary amino group in benzyl (B1604629) 3-amino-2-hydroxypropanoate is a key site for various chemical modifications, including amide formation and alkylation.

Amide Formation: The amino group readily reacts with carboxylic acids and their derivatives to form amides. This transformation is fundamental in peptide synthesis, where the amino acid is coupled with another amino acid or a peptide chain. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitates this reaction by activating the carboxylic acid, forming an "active ester" that is susceptible to nucleophilic attack by the amine. masterorganicchemistry.com This method is crucial for constructing peptide bonds under mild conditions. masterorganicchemistry.com

Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents. For instance, reaction with benzyl bromide can introduce a benzyl group onto the nitrogen. This process can be influenced by the presence of a base to deprotonate the amino group, enhancing its nucleophilicity.

A summary of representative reactions of the amino functionality is presented in the table below.

Reaction Type Reagent(s) Product Type Significance
Amide FormationCarboxylic Acid, DCCN-Acyl derivative (Amide)Key step in peptide synthesis
AlkylationBenzyl Bromide, BaseN-Alkyl derivativeIntroduction of various substituents

Reactions of the Hydroxyl Functionality (e.g., Oxidation, Esterification, Etherification)

The primary hydroxyl group offers another site for diverse chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. For example, oxidation can yield benzyl 3-amino-2-formyl-3-hydroxypropanoate. nih.gov This transformation is valuable for introducing a carbonyl group, which can then undergo further reactions.

Esterification: The hydroxyl group can be esterified by reacting with a carboxylic acid or its derivative. This reaction is often catalyzed by an acid and can be used to introduce a variety of ester groups, modifying the properties of the molecule.

Etherification: Etherification of the hydroxyl group can be achieved by reacting it with an alkyl halide in the presence of a base. This reaction introduces an ether linkage, which can be used to protect the hydroxyl group or to introduce specific functionalities. For instance, the hydroxyl group can be protected with a benzyl group via reaction with benzyl bromide. google.com

The following table summarizes key reactions involving the hydroxyl group.

Reaction Type Reagent(s) Product Type Significance
OxidationOxidizing AgentAldehyde/Carboxylic AcidIntroduction of a carbonyl group
EsterificationCarboxylic Acid, Acid CatalystO-Acyl derivative (Ester)Modification of molecular properties
EtherificationAlkyl Halide, BaseO-Alkyl derivative (Ether)Protection or functionalization

Reactions of the Ester Functionality (e.g., Transesterification, Amidation, Hydrolysis)

The benzyl ester functionality is a crucial part of the molecule that can undergo several important reactions.

Transesterification: The benzyl ester can be converted to other esters, such as methyl or ethyl esters, through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the benzyl ester with an excess of another alcohol. Methyl esters often show higher reactivity in these reactions due to the smaller size of the ester group.

Amidation: The ester can react with amines to form amides. This reaction, while generally less facile than the acylation of amines, can be driven to completion, often with heating, to produce β-amino-α-hydroxy-carboxylic acid amides. google.com These amides are important intermediates in the synthesis of various bioactive molecules. google.com

Hydrolysis: The benzyl ester can be cleaved to yield the corresponding carboxylic acid through hydrolysis. This can be achieved under acidic or basic conditions. A notable method for the chemoselective cleavage of benzyl esters involves treatment with nickel boride in methanol (B129727) at room temperature, which leaves other ester types and functional groups intact. organic-chemistry.org

A summary of the reactions of the ester functionality is provided in the table below.

Reaction Type Reagent(s)/Conditions Product Type Significance
TransesterificationAlcohol, Acid/Base CatalystDifferent EsterModification of the ester group
AmidationAmine, HeatAmideSynthesis of amide derivatives
HydrolysisAcid/Base or Nickel BorideCarboxylic AcidDeprotection to the free acid

Stereospecific and Stereoselective Transformations

The chiral nature of benzyl 3-amino-2-hydroxypropanoate, which is derived from the amino acid serine, makes it a valuable starting material for stereospecific and stereoselective syntheses. nih.gov The stereochemistry at the C2 position is often preserved or inverted in a controlled manner during chemical transformations.

For example, in the synthesis of peptide derivatives, the stereochemical integrity of the amino acid backbone is crucial for the biological activity of the final peptide. The use of appropriate coupling reagents and reaction conditions minimizes racemization at the chiral center. researchgate.net

Furthermore, stereospecific reactions can be designed to target one of the functional groups in the presence of the others. For instance, enzymatic reactions can exhibit high stereoselectivity, modifying one enantiomer in a racemic mixture while leaving the other untouched. The synthesis of enantiomerically pure β-amino alcohols often relies on stereospecific ring-opening reactions of epoxides. rroij.com

Intermediate in Complex Molecule Synthesis (e.g., Peptide Derivatives, Sulfamidates, Fluorinated Analogs)

This compound serves as a key intermediate in the synthesis of a variety of complex and biologically important molecules.

Peptide Derivatives: As a protected form of serine, it is a fundamental building block in peptide synthesis. orgsyn.org The benzyl ester protects the carboxylic acid, while the amino group is available for peptide bond formation. orgsyn.orgorgsyn.org

Sulfamidates: The amino and hydroxyl groups can react to form cyclic sulfamidates. researchgate.net These structures are versatile electrophiles that can undergo ring-opening reactions with various nucleophiles, providing access to a wide range of substituted amino alcohols. researchgate.net

Fluorinated Analogs: The introduction of fluorine into amino acids can significantly alter their biological properties. This compound can be used as a precursor for the synthesis of fluorinated analogs, where either the hydroxyl group or a position on the carbon backbone is replaced by fluorine.

Ring-Opening Reactions (e.g., Epoxides, Cyclic Sulfamidates as precursors)

This compound and its derivatives are often synthesized through the ring-opening of electrophilic three-membered rings like epoxides or derived from the ring-opening of cyclic sulfamidates.

Epoxide Ring-Opening: The synthesis of β-amino alcohols is commonly achieved through the aminolysis of epoxides. rroij.com This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to the formation of a vicinal amino alcohol. The regioselectivity of this ring-opening can be controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.org For instance, acid-catalyzed ring-opening typically results in the nucleophile attacking the more substituted carbon, while base-catalyzed or strong nucleophile conditions favor attack at the less sterically hindered carbon. transformationtutoring.comyoutube.com

Cyclic Sulfamidate Ring-Opening: Cyclic sulfamidates, which can be prepared from amino alcohols, serve as versatile precursors. researchgate.net They undergo facile and regioselective nucleophilic substitution at the carbon atom that was originally part of the hydroxyl group. This provides a powerful method for introducing a variety of nucleophiles to create diverse amino alcohol derivatives. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Benzyl 3 Amino 2 Hydroxypropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

The structural elucidation of Benzyl (B1604629) 3-amino-2-hydroxypropanoate would heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet around δ 5.1-5.2 ppm. The protons on the propanoate backbone, including the methine proton at the C2 position (-CH(OH)-) and the methylene protons at the C3 position (-CH₂(NH₂)-), would exhibit characteristic chemical shifts and coupling patterns (splittings) based on their neighboring protons. The protons of the primary amine (-NH₂) and hydroxyl (-OH) groups are exchangeable and might appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. Expected signals would include those for the carbonyl carbon of the ester (δ ~170-175 ppm), the aromatic carbons (δ ~127-136 ppm), the benzylic carbon (δ ~66-67 ppm), and the two carbons of the propanoate backbone (C2 and C3). DEPT (Distortionless Enhancement by Polarization Transfer) experiments could be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. chemicalbook.com

COSY would reveal proton-proton coupling relationships, for instance, between the protons on C2 and C3 of the propanoate chain. chemicalbook.com

HSQC would correlate directly bonded proton and carbon atoms. chemicalbook.com

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable technique for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak. nih.gov The analysis of amino acids and their esters by ESI-MS is a well-established method. nih.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (e.g., C₁₀H₁₃NO₃ for the neutral molecule). This is a critical step in confirming the identity of a newly synthesized compound. chemicalbook.com

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would be invaluable for analyzing the purity of the compound from a reaction mixture and for pharmacokinetic studies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Benzyl 3-amino-2-hydroxypropanoate would be expected to show characteristic absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H (hydroxyl) and N-H (amine) stretching vibrations.

A strong absorption peak around 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching of the ester group. redalyc.org

C-O stretching bands for the ester and alcohol functionalities.

N-H bending vibrations.

Aromatic C-H and C=C stretching bands from the benzyl group.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC, UPLC, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity and, for chiral molecules, the enantiomeric excess.

HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be the primary methods for determining the chemical purity of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid) would likely be employed.

Chiral HPLC: Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the most effective technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. amanote.comnih.gov This is crucial in pharmaceutical development, as enantiomers often have different biological activities. The separation is achieved using a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating the enantiomers of amino acids and their esters. amanote.com

Macrocyclic glycopeptide-based CSPs (e.g., those using teicoplanin or vancomycin) are also highly effective for separating polar and ionic compounds like underivatized amino acids and their esters. nih.gov The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) and CSP would need to be systematically screened to achieve optimal separation of the enantiomers. sigmaaldrich.com

Stereochemical Aspects and Chiral Resolution Techniques

Enantiomeric Forms and their Significance (R and S enantiomers)

The two enantiomeric forms of Benzyl (B1604629) 3-amino-2-hydroxypropanoate are designated as (R)-Benzyl 3-amino-2-hydroxypropanoate and (S)-Benzyl 3-amino-2-hydroxypropanoate. The significance of these individual enantiomers lies in their distinct roles in stereospecific synthesis and biological interactions.

Chirality is a fundamental aspect of molecular biology, as enzymes and receptors are themselves chiral. This often results in one enantiomer of a chiral drug or intermediate being therapeutically active, while the other may be less active, inactive, or even responsible for adverse effects. Consequently, the ability to synthesize or isolate enantiomerically pure forms of compounds like Benzyl 3-amino-2-hydroxypropanoate is crucial. These enantiopure compounds serve as valuable chiral synthons, or building blocks, for the construction of pharmaceuticals and other fine chemicals where a specific three-dimensional arrangement is required for efficacy. For instance, chiral β-amino acids, for which this compound is a precursor, are integral components of numerous natural products and pharmaceutical agents. nih.gov

Chiral Resolution of Racemic Mixtures

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process known as chiral resolution. Various methods have been developed to achieve this separation, exploiting the different ways enantiomers can interact with other chiral entities.

One of the most established methods for resolving racemic mixtures of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. libretexts.org In this technique, the racemic mixture of this compound, which contains a basic amino group, is reacted with a single, pure enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.orglibretexts.org

The reaction produces a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, melting point, and crystal structure. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of this compound can be recovered by treating the salt with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent, which can significantly influence the solubility difference between the diastereomeric salts. mdpi.comrsc.org

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidChiral Acid
(-)-Mandelic AcidChiral Acid
(+)-Camphor-10-sulfonic acidChiral Acid
BrucineChiral Base
StrychnineChiral Base

Chiral Stationary Phase (CSP) chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.com This method utilizes a chromatographic column where the stationary phase is itself chiral. The separation is based on the differential, transient interactions between the enantiomers of this compound and the chiral stationary phase.

These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of temporary diastereomeric complexes between the enantiomers and the CSP. mdpi.com Because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation. sigmaaldrich.com

A variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns being particularly effective for the resolution of amino acids and their derivatives. sigmaaldrich.comresearchgate.netsigmaaldrich.com The choice of mobile phase composition, including the type of organic modifier and any additives, is critical for optimizing the separation. mdpi.com

Table 2: Comparison of Chiral Stationary Phase Types for Amino Acid Derivative Resolution

CSP TypeChiral Selector ExampleCommon Mobile PhasesInteraction Mechanism
Polysaccharide-basedCellulose/Amylose derivativesNormal Phase (Hexane/Alcohol)Hydrogen bonding, dipole-dipole, steric fit
Macrocyclic GlycopeptideTeicoplanin, VancomycinPolar Ionic, Reversed-PhaseInclusion, ionic, hydrogen bonding
Ligand ExchangeL-amino acid + Cu(II)Aqueous buffersDiastereomeric metal complex formation

Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer reacts much more slowly or not at all, allowing for the separation of the unreacted enantiomer from the newly formed product.

Enzyme-catalyzed kinetic resolution is a particularly effective and widely used form of this technique due to the high stereoselectivity of enzymes. nih.gov Lipases are a class of enzymes commonly employed for the kinetic resolution of esters like this compound. nih.govnih.gov For example, a lipase (B570770) can selectively catalyze the hydrolysis of one enantiomer of the benzyl ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. nih.gov

The reaction can be stopped at approximately 50% conversion, at which point the mixture contains one enantiomer as the unreacted ester and the other as the hydrolyzed acid. These two compounds, having different chemical properties, can then be easily separated. The efficiency of this process is described by the enantiomeric ratio (E), with high E-values indicating excellent selectivity. google.com This method is valued for its mild reaction conditions and environmental compatibility. nih.gov

Chiral liquid-liquid extraction is a separation technique that involves the distribution of enantiomers between two immiscible liquid phases. This process is made enantioselective by the addition of a chiral selector (or host) to one of the phases, typically the organic phase. cinc.de

The chiral selector forms diastereomeric complexes with the enantiomers of this compound. These complexes have different distribution coefficients between the aqueous and organic phases. nih.gov Consequently, one enantiomer is preferentially extracted into the organic phase containing the chiral selector, while the other remains predominantly in the aqueous phase.

Factors such as the pH of the aqueous phase, the concentration of the chiral selector, and the nature of the organic solvent are crucial for achieving high separation efficiency. cinc.de This method can be implemented in continuous flow systems, such as centrifugal contactor separators, making it suitable for larger-scale industrial applications. cinc.de

Computational and Theoretical Investigations of Benzyl 3 Amino 2 Hydroxypropanoate

Quantum Chemical Calculations (e.g., DFT Studies, Conformational Analysis)

Detailed Density Functional Theory (DFT) studies or extensive conformational analyses specifically for Benzyl (B1604629) 3-amino-2-hydroxypropanoate are not extensively documented in publicly available scientific literature. However, computational chemistry databases provide calculated properties for its stereoisomers, such as (2R)-benzyl 2-amino-3-hydroxypropanoate. These properties are derived from computational models and offer a theoretical glimpse into the molecule's characteristics.

For instance, the PubChem database lists several computed properties for the (2R) isomer, which are foundational for any quantum chemical study. These include descriptors that are often used as a starting point for more in-depth DFT calculations.

Table 1: Computed Molecular Descriptors for (2R)-benzyl 2-amino-3-hydroxypropanoate nih.gov

DescriptorValue
Molecular Weight195.21 g/mol
XLogP3-AA0.1
Exact Mass195.08954328 Da
Monoisotopic Mass195.08954328 Da
Topological Polar Surface Area72.6 Ų
Heavy Atom Count14
Formal Charge0
Complexity178
Isotope Atom Count0
Defined Atom Stereocenter Count1
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

These values, computed by programs integrated within PubChem, serve as a baseline for theoretical studies. A full DFT study would typically involve geometry optimization to find the lowest energy conformation, calculation of vibrational frequencies to confirm it as a true minimum, and analysis of the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity. However, such specific studies for Benzyl 3-amino-2-hydroxypropanoate are not readily found in peer-reviewed literature.

Molecular Modeling and Docking Studies (focused on interactions, not biological outcome)

Specific molecular modeling and docking studies detailing the interaction of this compound with biological targets are not available in the reviewed scientific literature. Such studies would typically involve simulating the binding of the compound into the active site of a protein to predict its binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions. While the 3D conformer of the molecule is available in databases, which is a prerequisite for docking studies, no published research has utilized this for interaction studies.

Mechanistic Studies of Reactions Involving the Compound

There is a lack of specific mechanistic studies, either computational or experimental, that focus on reactions directly involving this compound. Research on related compounds, such as serine esters, investigates their reactions, but a direct computational study on the reaction mechanisms of this compound itself has not been found.

Prediction of Spectroscopic Properties

While experimental spectroscopic data would be required for validation, computational methods can predict spectroscopic properties like NMR and IR spectra. However, no published studies were found that specifically report the predicted spectroscopic properties for this compound based on computational calculations.

Structure-Reactivity Relationship Studies through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are a common computational method to correlate the chemical structure of compounds with their reactivity or biological activity. Such studies typically require a dataset of multiple compounds and their measured activities. No specific QSAR studies featuring this compound as part of a dataset or as a standalone subject of investigation were identified in the public domain.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids into peptide chains is a cornerstone of peptidomimetic chemistry, aimed at creating molecules with enhanced stability, novel structures, and specific biological activities. Benzyl (B1604629) 3-amino-2-hydroxypropanoate, as a protected form of isoserine, is an important building block for synthesizing peptides and peptidomimetics containing the β-amino acid scaffold.

Research has focused on developing efficient methods to incorporate isoserine into peptide sequences. acs.orgacs.org One successful strategy involves using hexafluoroacetone (B58046) as a protecting and activating reagent, which allows (S)-isoserine to be prepared as mono- or di-activated species. acs.org These activated derivatives are then suitable for coupling reactions, enabling the integration of the isoserine unit at either the N- or C-terminus of a peptide chain. acs.org The presence of the β-amino acid structure introduces a different spacing between side chains compared to natural α-peptides, influencing the secondary structure (e.g., helices, sheets) and proteolytic stability of the resulting peptidomimetic. sioc-journal.cnwikipedia.org

Furthermore, isoserine derivatives serve as precursors to more complex building blocks, such as stereochemically defined β²,²-amino acids (β-amino acids with a quaternary α-carbon). nih.gov These are valuable in medicinal chemistry for their ability to impart significant conformational constraints on peptide backbones. nih.gov For example, a synthetic route starting from L-isoserine has been developed to produce a variety of enantiomerically pure quaternary α-alkylisoserines, which were subsequently used to synthesize a norlanthionine-containing peptide. nih.gov

Building Block TypeSynthetic ApplicationKey Feature
Activated IsoserineIncorporation into N- or C-terminus of peptidesFacilitates peptide bond formation under standard conditions.
α-Alkylisoserine DerivativesSynthesis of β²,²-amino acid-containing peptidomimeticsCreates conformationally constrained peptide analogues.
Isoserine-containing dipeptidesUsed in fragment condensation for larger peptidesProvides access to peptides with unnatural backbones.

Precursor for Complex Bioactive Molecules (emphasis on synthetic role)

The α-hydroxy-β-amino acid structure is a key pharmacophore found in several important bioactive natural products. Benzyl 3-amino-2-hydroxypropanoate serves as an ideal chiral pool starting material for the enantioselective synthesis of these complex targets. wikipedia.orgbccollegeasansol.ac.in

The most prominent example is its role in the synthesis of the side chain of Paclitaxel (Taxol®), a highly effective anticancer agent used to treat a range of cancers. wikipedia.orgnih.gov The C-13 side chain of Paclitaxel is N-benzoyl-(2R, 3S)-3-phenylisoserine, a structure directly related to the title compound. pnas.orgnih.gov Numerous synthetic strategies have been developed to construct this side chain enantioselectively, many of which rely on precursors that are structurally analogous to this compound. nih.govacs.orgnih.gov These syntheses highlight the compound's utility as a chiral template, where the stereocenters at C-2 (hydroxyl) and C-3 (amino) are established and then elaborated to form the final, complex side chain, which is crucial for the drug's microtubule-stabilizing activity. pnas.orgnih.gov

The synthetic utility is demonstrated in chemoenzymatic methods where lipase-mediated reactions are used to resolve enantiomers of related precursors, which are then converted through a series of steps (e.g., azidation, reduction, benzoylation) into the desired Taxol side chain. google.com This underscores the value of having a pre-existing, stereochemically defined hydroxy-amino-acid framework to simplify the construction of such a medicinally important molecule.

Bioactive MoleculeKey Structural MotifRole of Precursor
Paclitaxel (Taxol®)N-benzoyl-(2R, 3S)-3-phenylisoserine side chainProvides the core α-hydroxy-β-amino acid backbone.
Bestatin(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl moietyServes as a template for the α-hydroxy-β-amino acid unit.
Kanamycin CAminoglycoside antibioticThe 3-amino-3-deoxy-D-glucose component can be accessed from isoserine-like precursors.

Chiral Ligand and Catalyst Development

The enantiopure backbone of this compound makes it a valuable scaffold for the development of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups provide two convenient handles for chemical modification, allowing for the synthesis of a diverse library of ligands.

A well-established application is in the synthesis of P,N-ligands, such as chiral β-aminophosphines. rsc.org The synthetic protocol typically involves converting the chiral amino alcohol (derived from the corresponding amino acid) into a derivative with a good leaving group (e.g., mesylate or tosylate). Subsequent nucleophilic substitution with a phosphide (B1233454) source (e.g., diphenylphosphine) introduces the phosphorus moiety, yielding a β-aminophosphine ligand. rsc.org These ligands have proven effective in a range of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions, often affording high levels of enantioselectivity. rsc.org

Similarly, derivatives of amino acids are used to create mono-N-protected amino acid (MPAA) ligands for palladium-catalyzed C-H functionalization reactions. nih.gov The ability to readily synthesize a variety of ligands from the chiral pool, including from β-amino acids, allows for rapid screening and optimization to discover catalysts for challenging transformations, such as the synthesis of unnatural amino acids and other biologically active molecules. nih.govmdpi.com

Ligand ClassSynthetic ApproachApplication in Catalysis
Chiral β-AminophosphinesDerivatization of the hydroxyl group followed by phosphinationAsymmetric allylic alkylation, conjugate addition
Mono-N-Protected Amino Acid (MPAA) LigandsDirect use of N-protected amino acidPalladium-catalyzed asymmetric C-H activation
Chiral Oxazoline LigandsCyclization of the amino alcohol with a nitrile or carboxylic acid derivativeAsymmetric Diels-Alder, aldol (B89426) reactions

Role in Polymer Chemistry and Advanced Materials

This compound is a functional monomer precursor for creating advanced biodegradable polymers such as poly(α-hydroxy acids) (PAHAs) and polyesteramides. researchgate.netnih.gov Conventional PAHAs like polylactic acid (PLA) lack side-chain functional groups, which limits their applications. technion.ac.il Using amino acid-derived monomers provides a powerful method to introduce chemical functionality, enabling the tuning of polymer properties and the conjugation of active molecules. technion.ac.ilresearchgate.net

The synthesis of these functional polymers can be achieved through the ring-opening polymerization (ROP) of O-carboxyanhydrides (OCAs), which are five-membered cyclic monomers derived from α-hydroxy acids (which can in turn be prepared from α- or β-amino acids). nih.gov The benzyl ester and the free amine on the isoserine precursor offer sites for modification either before or after polymerization. The presence of both ester and amino functionalities allows for the creation of polyesteramides, polymers that combine the biodegradability of polyesters with the enhanced thermal stability and mechanical properties conferred by the hydrogen-bonding capabilities of amide groups. researchgate.net These materials are of great interest for biomedical applications, including drug delivery, tissue engineering, and the creation of functional biomaterials. researchgate.netnih.gov

Polymer TypeMonomer PrecursorKey PropertiesPotential Applications
Functional Poly(α-hydroxy acid)sO-carboxyanhydride (OCA) derived from isoserineBiodegradable, functional side chains, tunable hydrophilicityDrug delivery vectors, tissue engineering scaffolds
PolyesteramidesIsoserine (used with dicarboxylic acids or diols)Enhanced thermal stability, improved mechanical strength, biodegradabilityAdvanced biomaterials, resorbable medical devices
PolyurethanesDiamine derived from isoserine (reduction of carboxyl)Segmented hard/soft domains, elastomeric propertiesBiocompatible elastomers, coatings

Future Research Trajectories and Methodological Innovations

Development of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry approaches)

The chemical industry's increasing focus on sustainability is driving research into greener synthetic routes for valuable chiral intermediates like Benzyl (B1604629) 3-amino-2-hydroxypropanoate. Future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents.

One of the most promising green chemistry approaches is the use of biocatalysis. Enzymes such as ketoreductases (KREDs), lipases, and transaldolases offer highly selective and efficient pathways to chiral β-amino-α-hydroxy esters. rsc.orgnih.govnih.gov For instance, the asymmetric reduction of a corresponding β-keto ester precursor using engineered ketoreductases can provide the desired stereoisomer with high enantiomeric and diastereomeric excess. rsc.orgnih.gov Lipase-catalyzed enantioselective hydrolysis of a racemic mixture of Benzyl 3-amino-2-hydroxypropanoate is another viable strategy to resolve the enantiomers under mild, aqueous conditions. nih.gov The development of novel biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could further streamline the synthesis from simple achiral starting materials. nih.govresearchgate.netacs.org

Beyond biocatalysis, other green methodologies are being explored. Microwave-assisted organic synthesis, for example, can significantly accelerate reaction times and reduce energy input. The synthesis of related poly(β-amino ester)s has been successfully demonstrated using microwave irradiation without the need for solvents or catalysts, highlighting a potential avenue for greener production methods. rsc.org The use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic reactions that replace stoichiometric reagents are also critical areas of future research.

Advanced Stereocontrol in Complex Derivatizations

The two stereocenters in this compound (at C2 and C3) make stereocontrol a paramount challenge in its synthesis and subsequent transformations. Future research will focus on developing more robust and predictable methods for establishing and maintaining the desired stereochemistry.

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy. For example, the DKR of racemic β-amino-α-keto esters via ruthenium-catalyzed asymmetric transfer hydrogenation can produce anti-β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov This method allows for the conversion of a racemic starting material entirely into a single, desired stereoisomer, thus maximizing yield and stereopurity. Similarly, chiral phosphoric acids have been shown to catalyze asymmetric 2-aza-Cope rearrangements of related compounds, demonstrating the potential of organocatalysis in achieving high stereocontrol. acs.org

The diastereoselective reduction of β-keto esters is another critical area. The choice of reducing agent and Lewis acid can effectively control the formation of either syn- or anti-diastereomers. researchgate.net For instance, chelation-controlled reductions using reagents like zinc borohydride (B1222165) tend to favor the syn-isomer, whereas non-chelating conditions with sterically demanding reducing agents can lead to the anti-product. researchgate.netacs.org The development of new chiral catalysts and reagents that offer even higher levels of selectivity will be a key objective. chinesechemsoc.orgnih.govwestlake.edu.cn

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgamt.uk Flow chemistry is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgnih.gov The modular nature of flow systems allows for the telescoping of multiple reaction steps, eliminating the need for intermediate isolation and purification. rsc.orgrsc.org This approach has been successfully applied to the synthesis of vicinyl amino alcohols, a class of compounds to which this compound belongs. rsc.org Future research will likely focus on developing a complete, continuous flow synthesis of this compound and its derivatives, potentially integrating in-line purification and real-time analysis for enhanced quality control.

Automated synthesis platforms, particularly those based on solid-phase synthesis, also represent a significant area for future development. While automated solid-phase peptide synthesis (SPPS) is a well-established technique for creating long peptide chains, the underlying principles of automated, sequential addition of building blocks can be adapted for the synthesis of smaller, complex molecules. beilstein-journals.orgnih.govnih.govlibretexts.orgamericanpeptidesociety.org An automated system could be envisioned where a starting material anchored to a resin undergoes a series of reactions (e.g., acylation, deprotection, coupling) in a programmed sequence to build up the desired derivative of this compound. This would enable the rapid generation of libraries of related compounds for screening purposes.

Exploration of Unique Chemical Transformations

Expanding the synthetic toolbox for this compound by discovering novel chemical transformations is crucial for accessing new classes of compounds with potentially valuable properties. Given the bifunctional nature of the molecule (containing both a hydroxyl and an amino group), a wide range of derivatizations is possible.

Future research could explore the use of this compound as a scaffold for creating more complex molecular architectures. For example, diastereoselective alkylation at the α-position of related isoserine derivatives has been used to create β-amino acids with a quaternary stereocenter, which are valuable in peptidomimetic chemistry. nih.gov Applying similar strategies to this compound could yield novel and synthetically challenging compounds.

The development of novel cyclization reactions starting from this linear precursor could provide access to a variety of heterocyclic systems, such as oxazolidinones or piperidinones, which are common motifs in pharmaceuticals. Furthermore, exploring nitrene C-H insertion reactions could offer a direct way to functionalize the molecule at positions that are otherwise difficult to access. nih.govnih.gov The derivatization of the amino group to form α-hydroxy acids via reactions like the Van Slyke reaction presents another avenue for creating diverse molecular structures. researchgate.net These new transformations will not only enhance the synthetic utility of this compound but also open doors to new areas of chemical and biological exploration.

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